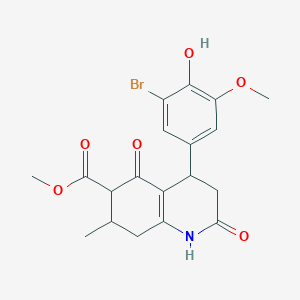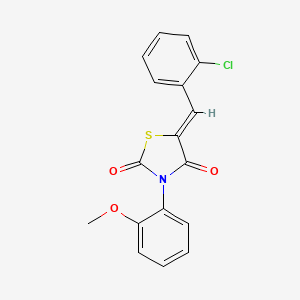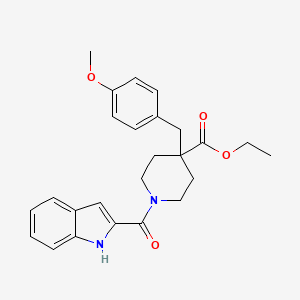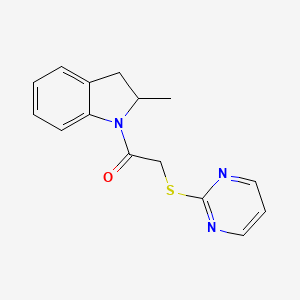
5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one typically involves the condensation of 2-nitrophenylfuran-2-carbaldehyde with 2-thioxo-3-(m-tolyl)thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thioxo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products Formed
Reduction: 5-((5-(2-Aminophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Cyclization: Polycyclic thiazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazolidinone derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl and thioxo groups in the compound may contribute to its biological activity.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are exploring its efficacy in targeting specific enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group may facilitate binding to specific sites, while the thioxo group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((5-Phenylfuran-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
- 5-((5-(2-Chlorophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
Uniqueness
The presence of the nitrophenyl group in 5-((5-(2-Nitrophenyl)furan-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for further research and development.
Propriétés
Numéro CAS |
312935-62-9 |
|---|---|
Formule moléculaire |
C21H14N2O4S2 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(5E)-3-(3-methylphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H14N2O4S2/c1-13-5-4-6-14(11-13)22-20(24)19(29-21(22)28)12-15-9-10-18(27-15)16-7-2-3-8-17(16)23(25)26/h2-12H,1H3/b19-12+ |
Clé InChI |
IWFOBOJCBLNLGU-XDHOZWIPSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=S |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=S |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=S |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethylphenyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4687961.png)
![5-amino-1-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4687967.png)

![N-[4-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4688007.png)


![2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4688035.png)
![N-cyclopentyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4688036.png)

![1-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B4688049.png)

![2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4688061.png)


